Introduction: The Strategic Importance of the Triazolo[4,3-a]pyrazine Scaffold
Introduction: The Strategic Importance of the Triazolo[4,3-a]pyrazine Scaffold
An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine
In the landscape of modern medicinal chemistry, the[1][2][3]triazolo[4,3-a]pyrazine core represents a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, serving as a foundational template for developing a wide array of therapeutic agents.[2][3] The scaffold's inherent properties, including its nitrogen-rich structure which allows for multiple hydrogen bonding interactions, and its rigid, planar geometry, make it an ideal starting point for drug design.[4] Derivatives of this core have demonstrated a remarkable spectrum of biological activities, including roles as antidiabetic, antibacterial, antifungal, and anticancer agents.[3][5]
This guide focuses specifically on 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine . The introduction of a bromine atom at the 5-position is not a trivial modification; it is a strategic chemical handle. This halogen atom dramatically enhances the synthetic versatility of the scaffold, transforming it into a powerful building block for combinatorial chemistry and targeted drug development.[6] The bromine serves as a key reactive site for a multitude of cross-coupling reactions, enabling the precise and controlled introduction of diverse functional groups. Understanding the properties and reactivity of this specific molecule is therefore crucial for researchers aiming to leverage the full potential of the triazolopyrazine class in their drug discovery programs.
Core Physicochemical and Safety Profile
A foundational understanding of a chemical building block begins with its fundamental properties and safety considerations. The data presented below has been aggregated from chemical supplier and database information.
Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | 5-bromo-[1][2][3]triazolo[4,3-a]pyrazine | N/A |
| CAS Number | 63744-29-6 | [7] |
| Molecular Formula | C₅H₃BrN₄ | [8] |
| Molecular Weight | 199.01 g/mol | [8] |
| Appearance | Typically a solid, may be a yellow or off-white crystalline powder | [9] |
| Storage | Store at 0-8 °C under an inert atmosphere for long-term stability | [6][9] |
Safety & Handling
While specific GHS data for the 5-bromo isomer is not comprehensively available, data for the parent[1][2][3]triazolo[4,3-a]pyrazine scaffold and related bromo-heterocycles provide a strong basis for hazard assessment.[10][11] Researchers should handle this compound with the appropriate precautions for a potentially hazardous substance.
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GHS Hazard Statements (Inferred from Parent/Related Compounds):
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Recommended Personal Protective Equipment (PPE):
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Wear protective gloves, clothing, and eye/face protection.
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Use only in a well-ventilated area, preferably within a chemical fume hood.
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Avoid breathing dust, fumes, or vapors.
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Handling Protocol:
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Conduct a full risk assessment before beginning any experimental work.
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Ensure safety shower and eyewash stations are accessible.
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Avoid generation of dust.
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Wash hands thoroughly after handling.
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Synthesis Pathway: Constructing the Core Scaffold
The synthesis of 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine typically involves a cyclization reaction starting from a suitably substituted aminopyrazine. The following represents a generalized, logical pathway for its formation.
Conceptual Synthesis Workflow
The key transformation is the annulation of the triazole ring onto the pyrazine core. This is commonly achieved by reacting a hydrazine-substituted pyrazine with a one-carbon (C1) electrophile, which undergoes an intramolecular cyclization.
Caption: Generalized synthetic workflow for 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine.
Detailed Experimental Protocol (Illustrative)
This protocol is an illustrative example based on standard heterocyclic chemistry principles. Researchers must adapt and optimize conditions based on laboratory-specific results.
Step 1: Synthesis of 2-Bromo-5-hydrazinopyrazine (Intermediate E)
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Rationale: The hydrazino group is the key nucleophile required for the subsequent cyclization to form the triazole ring. It is installed via nucleophilic aromatic substitution of a dibromo-precursor.
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Procedure: a. To a solution of 2,5-dibromopyrazine (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq) dropwise at 0 °C. b. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. c. Monitor the reaction by TLC or LC-MS until the starting material is consumed. d. Remove the solvent under reduced pressure. e. Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 2-bromo-5-hydrazinopyrazine.
Step 2: Cyclization to form 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine (Product G)
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Rationale: Triethyl orthoformate serves as a C1 electrophile. It reacts with the hydrazine to form a formylhydrazone intermediate which then undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield the aromatic triazole ring.
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Procedure: a. Suspend 2-bromo-5-hydrazinopyrazine (1.0 eq) in triethyl orthoformate (5.0-10.0 eq). b. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). c. Heat the mixture to reflux (approx. 140-150 °C) for 4-6 hours. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure. f. The resulting crude solid can be purified by recrystallization (e.g., from ethanol or isopropanol) or column chromatography to afford the final product.
Chemical Reactivity: The Bromine as a Synthetic Linchpin
The true value of 5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine lies in the reactivity of its C5-bromo substituent. This position is activated towards a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery.
Caption: Major reaction pathways for functionalizing the 5-bromo position.
Suzuki-Miyaura Coupling
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Causality & Insight: This reaction is paramount for creating C-C bonds, allowing for the introduction of aryl or heteroaryl moieties. The choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃), and solvent (e.g., dioxane/water, DME) is critical and must be empirically optimized. The electron-deficient nature of the pyrazine ring facilitates the initial oxidative addition step, making this a highly efficient transformation.
Buchwald-Hartwig Amination
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Causality & Insight: Essential for forging C-N bonds, this reaction enables the coupling of a wide variety of primary and secondary amines. This is a key strategy for modulating solubility, introducing hydrogen bond donors/acceptors, and exploring the chemical space around the core. The selection of the appropriate phosphine ligand for the palladium catalyst is the most critical parameter for achieving high yields and broad substrate scope.
Sonogashira Coupling
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Causality & Insight: This reaction introduces alkyne functionalities, which are valuable as rigid linkers or as precursors for further transformations (e.g., reduction, click chemistry). The reaction requires both a palladium catalyst and a copper(I) co-catalyst. Careful exclusion of oxygen is necessary to prevent the homocoupling of the alkyne partner.
Applications in Drug Discovery & Medicinal Chemistry
The triazolo[4,3-a]pyrazine scaffold, functionalized via intermediates like the 5-bromo derivative, is a key component in numerous clinically relevant molecules and advanced drug candidates.
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DPP-IV Inhibitors for Type 2 Diabetes: The most prominent example is Sitagliptin, a highly selective dipeptidyl peptidase IV (DPP-IV) inhibitor. While Sitagliptin itself does not contain the 5-bromo group, its core is a triazolopiperazine, demonstrating the scaffold's acceptance as a pharmacophore in metabolic disease treatment.[2] The 5-bromo intermediate is a critical tool for synthesizing analogs to explore structure-activity relationships (SAR) and develop next-generation inhibitors.[2]
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Kinase Inhibitors for Oncology: The scaffold has been successfully employed in the design of kinase inhibitors. For example, derivatives have been synthesized and evaluated as potent dual c-Met and VEGFR-2 inhibitors for cancer therapy.[5][6] The 5-position is often a key vector for substitution, where different groups are introduced via cross-coupling to optimize binding affinity and selectivity within the kinase active site.[6]
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Antibacterial and Antimicrobial Agents: Researchers have developed novel triazolo[4,3-a]pyrazine derivatives with significant antibacterial activity against both Gram-positive and Gram-negative strains.[3][4] The ability to rapidly diversify the 5-position using the bromo-intermediate allows for the screening of large libraries of compounds to identify potent antibacterial leads.[3][12]
Conclusion
5-Bromo-[1][2][3]triazolo[4,3-a]pyrazine is more than just another heterocyclic compound; it is a strategically designed building block that unlocks vast synthetic possibilities. Its stable core, combined with the versatile reactivity of the C5-bromo group, provides an efficient and powerful platform for the synthesis of complex molecules. For researchers in drug discovery, mastering the chemistry of this intermediate provides a direct and proven route to novel therapeutic agents targeting a wide range of human diseases. Its continued application in the synthesis of kinase inhibitors, metabolic disease modulators, and anti-infectives ensures its relevance and importance in the field for the foreseeable future.
References
-
PubChem. 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine. National Center for Biotechnology Information.
-
Patil, S. A., et al. (2020). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Journal of Molecular Structure.
-
CP Lab Safety. 5-Bromo[1][2][3]triazolo[1,5-a]pyrazine, 98% Purity, C5H3BrN4, 1 gram.
-
MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules.
-
Frontiers in Chemistry. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors.
-
MySkinRecipes. 3-Bromo-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrobromide.
-
PubChem. (1,2,4)Triazolo(4,3-a)pyrazine. National Center for Biotechnology Information.
-
MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876.
-
Boston BioProducts. 3-Bromo-5, 6, 7, 8-tetrahydro-[1][2][3]triazolo[4, 3-a]pyrazine, HCl, min 95%, 100 mg.
-
PubChem. 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine. National Center for Biotechnology Information.
-
Advanced ChemBlocks Inc. 3-bromo-[1][2][3]triazolo[4,3-a]pyrazine.
-
GitHub. (2017). GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[1][2][3]triazolo[4,3-a]pyrazine.
-
ResearchGate. (2022). Identification of[1][2][3]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities.
Sources
- 1. 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine | C6H4BrN3 | CID 10352689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 3-bromo-[1,2,4]triazolo[4,3-a]pyrazine 97% | CAS: 1159554-51-4 | AChemBlock [achemblock.com]
- 10. (1,2,4)Triazolo(4,3-a)pyrazine | C5H4N4 | CID 249778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine | C6H4BrN3 | CID 54595855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
